molecular formula C21H18N4O4 B11815229 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B11815229
M. Wt: 390.4 g/mol
InChI Key: WHWADGLHQHDQCW-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole ring

Preparation Methods

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of the Fmoc group and azetidine ring, but differ in other functional groups and ring structures

Biological Activity

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a triazole ring. The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization reactions are used to synthesize the azetidine ring from appropriate precursors.
  • Introduction of the Fmoc Group : The Fmoc group is introduced using Fmoc chloride in the presence of a base.
  • Formation of the Triazole Ring : The triazole ring is formed via cycloaddition reactions, often utilizing azides and alkynes under copper-catalyzed conditions (CuAAC) .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing promising pharmacological properties:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives have shown potent antifungal activity against strains such as Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL .
  • Antibacterial Activity : Compounds similar to this structure have been tested against various bacterial strains, demonstrating efficacy against resistant strains such as MRSA .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazole ring can interact with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors or other biomolecules, influencing various biochemical pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antifungal Studies : A series of triazole derivatives were synthesized and evaluated for their antifungal properties. One derivative was found to be 16 times more effective than fluconazole against Candida albicans .
  • Antibacterial Evaluations : Another study focused on quinolone-triazole hybrids, where specific compounds showed MIC values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .

Research Applications

The compound's unique structure makes it suitable for various applications:

  • Drug Development : It serves as a precursor for synthesizing novel pharmaceuticals.
  • Biochemical Probes : Its ability to interact with biological macromolecules makes it useful in biochemical assays .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntifungalCandida albicansMIC 0.0156 μg/mL
AntibacterialMRSALower MIC than vancomycin
Enzyme InhibitionVarious enzymesModulation of activity

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C21H18N4O4/c26-20(27)19-9-22-23-25(19)13-10-24(11-13)21(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,13,18H,10-12H2,(H,26,27)

InChI Key

WHWADGLHQHDQCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C(=CN=N5)C(=O)O

Origin of Product

United States

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